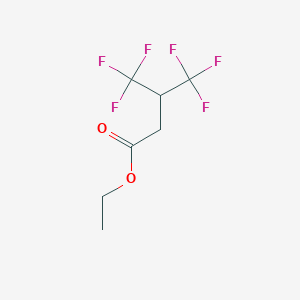

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O2/c1-2-15-5(14)3-4(6(8,9)10)7(11,12)13/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOXNPBIIPXUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371935 | |

| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17327-34-3 | |

| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate synthesis and discovery

An In-depth Technical Guide on the Synthesis and Discovery of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Abstract

This compound is a highly fluorinated organic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on a single aliphatic backbone imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and specific conformational preferences. This technical guide provides a comprehensive overview of this molecule, including its known properties and a detailed exploration of potential synthetic strategies. While the specific discovery and a standardized synthesis are not widely documented, this paper, written from the perspective of a senior application scientist, extrapolates from established principles of organofluorine chemistry to propose logical and viable synthetic pathways. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this and structurally related compounds.

Introduction: The Significance of Highly Fluorinated Esters

Carboxylic acids and their derivatives are fundamental building blocks in organic synthesis.[1] The strategic incorporation of fluorine atoms into these molecules can dramatically alter their physical and chemical properties. Fluorinated esters, in particular, serve as versatile intermediates, offering modulated reactivity that allows for transformations under mild conditions.[1][2] The electron-withdrawing nature of fluorine can activate the ester group, making it a more reactive handle for subsequent chemical modifications.[2]

This compound, hereafter referred to as EFTB, is a prime example of a molecule whose utility is defined by its fluorine content. Its structure, featuring a C(CF₃)₂ moiety, is a sought-after feature in the design of novel pharmaceuticals and advanced materials due to the profound impact of this group on biological activity and material properties. This guide will detail the known characteristics of EFTB and propose robust synthetic methodologies grounded in established chemical principles.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of EFTB is crucial for its synthesis, purification, and application. The compound's identity is established by its unique molecular formula and spectroscopic signature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈F₆O₂ | [3] |

| Molecular Weight | 238.13 g/mol | [3] |

| CAS Number | 35160-59-3 | [3] |

| Appearance | Expected to be a colorless liquid | Inferred |

| Boiling Point | Not reported, but expected to be higher than ethyl 4,4,4-trifluorobutanoate (127 °C) due to increased molecular weight | [4] |

| Density | Not reported, but expected to be >1.2 g/mL | Inferred |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a quartet for the methylene group (-OCH₂CH₃) and a triplet for the terminal methyl group (-OCH₂CH₃). The methylene group adjacent to the C(CF₃)₂ moiety would likely appear as a complex multiplet due to coupling with both the proton on the adjacent carbon and the six fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should display a single, sharp signal (a singlet or a closely coupled multiplet) corresponding to the six chemically equivalent fluorine atoms of the two trifluoromethyl groups. This strong signal is a key characteristic for identifying and quantifying the molecule.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the butanoate backbone. The carbons bearing the trifluoromethyl groups will exhibit splitting due to C-F coupling.

-

Mass Spectrometry: Electron impact (EI) or chemical ionization (CI) mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and trifluoromethyl radicals.

Proposed Synthetic Strategies and Methodologies

Strategy A: Michael Addition to Hexafluoroisobutylene

One of the most direct conceptual routes involves the conjugate addition of an ethyl acetate enolate or a related nucleophile to hexafluoroisobutylene (HFIB). HFIB is a highly electrophilic alkene due to the strong electron-withdrawing effects of the two trifluoromethyl groups, making it susceptible to attack by soft nucleophiles.

Diagram 1: Michael Addition Synthetic Pathway. A conceptual workflow for synthesizing the target compound via nucleophilic addition to a fluorinated alkene.

Experimental Protocol (Hypothetical):

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Solvent and Base: Charge the flask with anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

-

Enolate Formation: Slowly add ethyl acetate dropwise to the cooled LDA solution while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of the lithium enolate.

-

Michael Addition: Condense gaseous hexafluoroisobutylene (HFIB) into the reaction mixture at a controlled rate, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the consumption of the starting material by taking aliquots and analyzing via GC-MS or TLC (after quenching).

-

Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether or ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Causality and Trustworthiness: The choice of a strong, hindered base like LDA is critical to ensure rapid and complete deprotonation of ethyl acetate while minimizing side reactions like self-condensation. Performing the reaction at low temperatures (-78 °C) is essential to control the high reactivity of both the enolate and HFIB, preventing polymerization and other undesired pathways. The protocol is self-validating through rigorous in-process monitoring and final product characterization by NMR and MS to confirm the structure and purity.

Strategy B: Esterification of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

An alternative and often more controllable approach is to first synthesize the corresponding carboxylic acid and then perform an esterification reaction. This two-step process allows for the purification of the intermediate acid, potentially leading to a purer final product.

Diagram 2: Fischer Esterification Workflow. A step-by-step process for producing the target ester from its corresponding carboxylic acid precursor.

Experimental Protocol (Fischer Esterification):

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid with a significant excess of absolute ethanol (which acts as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the acid substrate by mole).

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC or GC, observing the disappearance of the starting carboxylic acid.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Workup: Dissolve the residue in diethyl ether and carefully wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Wash subsequently with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The resulting crude ester can be purified by vacuum distillation to yield the final product.

Causality and Trustworthiness: Using ethanol as the solvent drives the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle. The acidic catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol. The neutralization step is critical for removing the catalyst and any remaining starting material, ensuring the stability and purity of the final ester.

Conclusion

This compound is a valuable synthetic target due to the unique properties conferred by its bis(trifluoromethyl) group. While its discovery and synthesis are not prominently featured in chemical literature, this guide has outlined logical and robust synthetic strategies based on fundamental principles of modern organic chemistry. The proposed Michael addition and esterification routes provide a solid foundation for researchers to approach the synthesis of this and other highly fluorinated compounds. The successful synthesis and characterization of EFTB will undoubtedly open new avenues for its application in the development of next-generation pharmaceuticals and advanced functional materials.

References

- Chemical Communications. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC Publishing.

- The Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

- Organic Chemistry Portal. (n.d.).

- National Institutes of Health. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC.

- PubChem. (n.d.).

- PubChem. (n.d.). Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)

Sources

- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate | C7H8F6O2 | CID 2737240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate, a fluorinated ester of significant interest in synthetic and medicinal chemistry. The unique structural features imparted by the two trifluoromethyl groups give this molecule distinct properties that are valuable in the design of novel pharmaceuticals and advanced materials. This document is intended to be a valuable resource for researchers and professionals working with this compound, offering insights into its characteristics and providing a basis for its effective application.

Molecular Identity and Structure

This compound is a halogenated ester with the chemical structure illustrated below. The presence of two trifluoromethyl groups on the butyrate backbone profoundly influences its electronic and steric properties.

Chemical Structure:

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 17327-34-3 | [1] |

| Molecular Formula | C₇H₈F₆O₂ | [1] |

| Molecular Weight | 238.13 g/mol | [1] |

| Synonyms | Ethyl 4,4,4,4',4',4'-Hexafluoroisobutyrate | [2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, reactivity, and application. Due to the specialized nature of this compound, comprehensive experimental data is not widely available in public literature. The following table summarizes the available information. The lack of extensive data underscores the opportunity for further research to fully characterize this compound.

| Property | Value | Notes and Experimental Context |

| Physical State | Liquid | Inferred from related compounds and supplier information. |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Refractive Index | Data not available | - |

| Solubility | Data not available | Expected to be soluble in common organic solvents. |

| XLogP3 | 2.9 | Computationally predicted value, suggesting moderate lipophilicity. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected signals in the ¹H, ¹³C, and ¹⁹F NMR spectra are discussed below.

Workflow for NMR Sample Preparation and Analysis:

Caption: A generalized workflow for preparing an NMR sample and acquiring and processing the data for structural analysis.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the protons on the butyrate backbone. The chemical shifts will be influenced by the neighboring trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The signals for the carbons bearing the trifluoromethyl groups will be split due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound. It is expected to show distinct signals for the two trifluoromethyl groups, and the coupling patterns could provide insights into the molecule's conformation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the C-F and C=O (ester) bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

| C-F (stretch) | 1100-1400 | Strong |

| C=O (ester stretch) | 1735-1750 | Strong |

| C-O (ester stretch) | 1000-1300 | Strong |

| C-H (stretch) | 2850-3000 | Medium |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not widely published, its synthesis would likely involve the esterification of the corresponding carboxylic acid, 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, with ethanol in the presence of an acid catalyst.

The reactivity of this ester is dominated by the presence of the two electron-withdrawing trifluoromethyl groups. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. They also increase the acidity of the α-protons, which can be a site for deprotonation and subsequent reactions.

Logical Relationship of Synthesis:

Caption: A diagram illustrating the general synthetic route to this compound via Fischer esterification.

Applications in Research and Development

The unique properties of this compound make it a valuable building block in several areas of research, particularly in drug discovery and materials science.

-

Medicinal Chemistry: The incorporation of trifluoromethyl groups into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability. This ester serves as a precursor for introducing the hexafluoroisobutyl moiety into more complex molecules.

-

Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound can be used as a monomer or an intermediate in the synthesis of such advanced materials.

Safety and Handling

Based on available safety data, this compound is a hazardous chemical that requires careful handling.[2]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

-

P233: Keep container tightly closed.[2]

-

P240: Ground/bond container and receiving equipment.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area.

Experimental Protocol for Safe Handling:

-

Work Area Preparation:

-

Ensure a well-ventilated work area, preferably a chemical fume hood.

-

Remove all potential ignition sources from the vicinity.

-

Have appropriate spill control materials readily available.

-

-

Personal Protective Equipment:

-

Don a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

-

-

Dispensing:

-

Use a properly grounded and bonded container and receiving equipment to prevent static discharge.

-

Dispense the required amount of the ester carefully, avoiding splashes.

-

-

Reaction Setup:

-

If used in a reaction, ensure the apparatus is securely clamped and that any heating is done using a controlled heating mantle or oil bath.

-

-

Post-Handling:

-

Tightly seal the container after use.

-

Clean any spills immediately with an appropriate absorbent material.

-

Dispose of contaminated materials and waste according to institutional and local regulations.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a specialty chemical with significant potential in the development of new technologies. Its unique physicochemical properties, driven by the presence of two trifluoromethyl groups, make it a valuable tool for chemists and material scientists. While there is a need for more comprehensive experimental characterization of this compound, this guide provides a solid foundation of its known properties and safe handling procedures. Further research into its reactivity and applications is warranted and is expected to uncover new opportunities for innovation.

References

-

PubChem. Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

-

PubChem. Ethyl 4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. [Link]

-

PubMed Central. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. [Link]

Sources

A Senior Application Scientist's Guide to Ethyl 4,4,4-trifluoroacetoacetate: A Cornerstone in Modern Fluorine Chemistry and Drug Discovery

Introduction: In the landscape of contemporary drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, has emerged as a critical pharmacophore due to its ability to enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical overview of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), a pivotal building block for the introduction of the trifluoromethyl moiety. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Identification and Physicochemical Properties

Ethyl 4,4,4-trifluoroacetoacetate, also known as Ethyl 3-oxo-4,4,4-trifluorobutyrate, is a fluorinated β-keto ester that serves as a versatile intermediate in organic synthesis.

Table 1: Chemical Identification of Ethyl 4,4,4-trifluoroacetoacetate

| Identifier | Value |

| CAS Number | 372-31-6[1][2][3][4][5] |

| Molecular Formula | C₆H₇F₃O₃[1][4][5] |

| Molecular Weight | 184.11 g/mol [1][3][4][5] |

| IUPAC Name | ethyl 4,4,4-trifluoro-3-oxobutanoate[5] |

| Synonyms | Ethyl trifluoroacetoacetate, 4,4,4-Trifluoroacetoacetic acid ethyl ester[1][5] |

Table 2: Physicochemical Properties of Ethyl 4,4,4-trifluoroacetoacetate

| Property | Value |

| Appearance | Clear, colorless to slightly yellow liquid[1] |

| Boiling Point | 129-130 °C[1][2][4] |

| Melting Point | -39 °C[1][2] |

| Density | 1.259 g/mL at 25 °C[1][2][4] |

| Refractive Index (n20/D) | 1.375[1][2][4] |

| Flash Point | 84 °F[1][2] |

| Water Solubility | 10 g/L at 20 °C[1] |

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate: The Claisen Condensation

The industrial synthesis of Ethyl 4,4,4-trifluoroacetoacetate is primarily achieved through a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base.

Reaction Scheme:

Figure 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation.

Experimental Protocol:

A common method involves the use of sodium ethoxide as a catalyst and an organic solvent.[2][6]

-

Reaction Setup: A solution of sodium ethoxide in ethanol is prepared in a suitable reaction vessel equipped with a stirrer, condenser, and dropping funnel.

-

Condensation: Ethyl trifluoroacetate and ethyl acetate are added to the reaction mixture. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the condensation.

-

Workup: After the reaction is complete, the mixture is neutralized with an acid. The organic layer is then separated, washed, and dried.

-

Purification: The crude product is purified by fractional distillation to yield high-purity Ethyl 4,4,4-trifluoroacetoacetate.

Expertise & Experience Insights:

The choice of base and solvent is critical in this synthesis. While sodium ethoxide is common, other strong bases can be employed. The solvent not only facilitates the reaction but also plays a role in the separation of the product. Anhydrous conditions are crucial to prevent the hydrolysis of the esters and the base.

Applications in Drug Development and Agrochemicals

Ethyl 4,4,4-trifluoroacetoacetate is a valuable precursor for a wide range of fluorinated heterocyclic compounds, which are prominent motifs in many approved drugs and agrochemicals.[7][8] The trifluoromethyl group it imparts can significantly enhance a molecule's pharmacological profile, leading to improved efficacy and reduced side effects.[7]

Key Applications:

-

Pharmaceuticals: ETFAA is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral, anticancer, and anti-inflammatory agents.[7][8]

-

Agrochemicals: It serves as a building block for fluorinated pesticides and herbicides. The trifluoromethyl group can increase the bioavailability and environmental stability of the active ingredients.[6][8]

-

Thifluzamide and Fluacrypyrim: Fungicides.[9]

-

Workflow for Synthesis of a Trifluoromethyl-Containing Heterocycle:

Figure 2: Generalized workflow for the synthesis of trifluoromethylated heterocycles from ETFAA.

Safety and Handling

Ethyl 4,4,4-trifluoroacetoacetate is a flammable liquid and should be handled with appropriate safety precautions.

Table 3: Hazard Information for Ethyl 4,4,4-trifluoroacetoacetate

| Hazard | Classification |

| Flammability | Flammable liquid and vapor[5] |

| Acute Toxicity | Harmful if swallowed[5] |

| Skin Corrosion/Irritation | Causes skin irritation[5] |

Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

Conclusion

Ethyl 4,4,4-trifluoroacetoacetate stands as a testament to the power of fluorination in modern chemical synthesis. Its versatility as a building block for introducing the trifluoromethyl group has solidified its importance in the development of life-saving pharmaceuticals and effective agrochemicals. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or scientist working in these fields. This guide provides a foundational understanding to empower professionals in harnessing the full potential of this critical chemical intermediate.

References

-

LookChem. Cas 372-31-6,Ethyl 4,4,4-trifluoroacetoacetate. [Link]

-

Pharmaffiliates. Ethyl 4,4,4-Trifluoroacetoacetate: A Key Intermediate in Modern Drug Discovery. [Link]

-

PubChem. Ethyl 4,4,4-trifluoroacetoacetate. [Link]

-

PW Consulting. Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Market. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis. [Link]

- Patsnap.

Sources

- 1. Cas 372-31-6,Ethyl 4,4,4-trifluoroacetoacetate | lookchem [lookchem.com]

- 2. Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]

- 5. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 9. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

Topic: Reactivity and Stability Studies of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a unique aliphatic ester characterized by a hexafluorinated carbon center adjacent to the active methylene group. This structural motif imparts significant and predictable electronic properties that govern its reactivity and stability. While specific experimental literature on this exact molecule is sparse, this guide synthesizes established principles of physical organic chemistry and data from analogous fluorinated compounds to provide a robust predictive analysis of its behavior. We project that the powerful electron-withdrawing nature of the two trifluoromethyl groups will render the carbonyl carbon highly electrophilic and the α-protons exceptionally acidic. Consequently, the molecule is expected to be highly susceptible to base-catalyzed hydrolysis and readily undergo α-functionalization reactions via enolate intermediates. This guide provides a theoretical framework for its reactivity, predicts its stability profile under various conditions, and furnishes detailed, field-proven protocols for the experimental validation of these properties.

Introduction and Molecular Overview

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development, agrochemicals, and materials science. Fluorination can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound, hereafter referred to as Compound 1 , presents a compelling case study in the effects of dense, localized fluorination.

Its structure features an ethyl ester, a common pharmacophore and synthetic handle, but is distinguished by the C3 carbon bearing two trifluoromethyl groups. This C(CF₃)₂ moiety acts as a potent electron sink, dramatically influencing the adjacent ester functionality and the α-carbon. Understanding the interplay of these structural features is critical for any researcher aiming to utilize this or similar scaffolds in synthesis or drug design.

This document serves as a predictive guide, leveraging foundational chemical principles to forecast the reactivity and stability of Compound 1 . The insights and protocols herein are designed to empower researchers to handle, modify, and formulate this molecule with a high degree of confidence.

Table 1: Key Structural Features and Predicted Physicochemical Properties

| Property | Structural Feature / Prediction | Rationale |

| Molecular Formula | C₇H₈F₆O₂ | - |

| Molecular Weight | 238.13 g/mol | - |

| Key Functional Groups | Ethyl Ester, Hexafluoroisopropyl Moiety | The primary sites of chemical reactivity. |

| Predicted Acidity (α-H) | pKa << 20 | The extreme inductive electron withdrawal from the two CF₃ groups drastically acidifies the α-protons on C2. |

| Predicted Electrophilicity | High (Carbonyl Carbon) | Inductive effects from the C(CF₃)₂ group strongly polarize the C=O bond, making it highly susceptible to nucleophilic attack. |

| Predicted Solubility | Soluble in organic solvents; sparingly soluble in water. | Typical for a medium-chain ethyl ester, though fluorination may slightly decrease water solubility. |

Predicted Chemical Reactivity

The reactivity of Compound 1 is dominated by the profound electronic influence of the hexafluoro-tert-butyl group. This section explores the most probable reaction pathways.

Ester Hydrolysis: A Point of Vulnerability

Ester hydrolysis can proceed through several mechanisms, primarily catalyzed by acid or base.[1] For Compound 1 , the carbonyl carbon's heightened electrophilicity is the determining factor.

Base-Catalyzed Hydrolysis (Saponification): This is predicted to be the most facile degradation pathway. The reaction will proceed via a classic bimolecular acyl substitution (BAC2) mechanism. The extreme electron-withdrawing effect of the gem-bis(trifluoromethyl) group makes the carbonyl carbon an excellent target for nucleophilic attack by a hydroxide ion. Studies on related perfluoroalkyl esters have shown that fluorination on the α-carbon can enhance hydrolysis rates; while the fluorination here is on the β-carbon, its powerful inductive effect is transmitted effectively, suggesting high reactivity.[2]

Acid-Catalyzed Hydrolysis: This pathway is also viable but likely requires more forcing conditions (e.g., elevated temperature, strong acid) compared to the base-catalyzed route. The mechanism involves protonation of the carbonyl oxygen, further activating the carbonyl carbon to attack by a weak nucleophile like water.

Caption: Predicted mechanism for base-catalyzed hydrolysis.

Reactivity of the α-Carbon: A Hub for Functionalization

The two protons on the carbon alpha to the ester carbonyl (C2) are predicted to be exceptionally acidic. The conjugate base, an enolate, is stabilized through resonance with the carbonyl and, more significantly, through the immense inductive stabilization provided by the adjacent C(CF₃)₂ group.

This enhanced acidity means that Compound 1 can be deprotonated by relatively mild bases to form a reactive enolate intermediate. This enolate can then be exploited in a variety of carbon-carbon bond-forming reactions.

Potential Reactions:

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide).

-

Acylation: Reaction with acyl chlorides or anhydrides.

-

Aldol-type Condensations: Reaction with aldehydes or ketones.

The reactivity of the α-position in fluorinated keto-esters is well-documented, often being used in multicomponent reactions to build complex heterocyclic systems.[3] A similar potential for synthetic utility exists for Compound 1 .

Caption: Enolate formation and subsequent electrophilic attack.

Stability Profile

The stability of Compound 1 is a critical parameter for its storage, handling, and application, particularly in pharmaceutical formulations.

pH-Dependent Stability

The primary route of degradation in aqueous environments is expected to be hydrolysis. The rate of this degradation will be highly dependent on pH.

Table 2: Predicted Stability of Compound 1 in Aqueous Media

| Condition | pH Range | Predicted Stability | Primary Degradation Pathway | Rationale |

| Strongly Acidic | pH < 3 | Moderate | Acid-catalyzed hydrolysis | Requires protonation of the carbonyl. Rate is likely significant but slower than under basic conditions. |

| Neutral | pH 6-8 | Low to Moderate | Base-catalyzed hydrolysis (by H₂O or buffer salts) | The highly activated carbonyl may be susceptible to attack even by neutral water, especially at elevated temperatures. |

| Strongly Basic | pH > 9 | Very Low | Base-catalyzed hydrolysis (Saponification) | Rapid, irreversible reaction with hydroxide ions. This is the predicted condition of least stability.[2] |

Thermal Stability

Fluorinated compounds are generally characterized by high thermal stability due to the strength of the C-F bond. However, the overall thermal lability of Compound 1 will be dictated by the weakest bonds in the molecule, namely the C-O and C-C bonds of the ester functional group and its immediate vicinity.

Predicted Decomposition Behavior: Upon heating, decomposition is unlikely to proceed via C-F bond cleavage initially. More probable pathways include:

-

Decarboxylation: Elimination of CO₂ following initial fragmentation.

-

Elimination: Formation of an unsaturated species.

-

Fragmentation: Cleavage into smaller fluorinated molecules.

Thermolysis of fluoropolymers and other perfluorinated substances can produce persistent byproducts like trifluoroacetic acid (TFA).[4][5] Experimental analysis via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential to determine the precise decomposition temperature and energetic profile. Studies on fluorinated graphene have shown that fluorination can lower the decomposition temperature compared to non-fluorinated analogues.[6][7]

Recommended Experimental Protocols

To validate the predictions made in this guide, the following standardized experimental protocols are recommended.

Protocol: pH-Dependent Stability Assessment via HPLC

Objective: To quantify the rate of hydrolysis of Compound 1 at various pH values.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM) at desired pH values (e.g., pH 2.0 HCl/KCl, pH 7.4 Phosphate, pH 9.0 Borate).

-

Stock Solution: Prepare a concentrated stock solution of Compound 1 in a miscible organic solvent (e.g., Acetonitrile).

-

Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~10-50 µg/mL. Ensure the final organic solvent concentration is low (<1%) to avoid solubility artifacts.

-

Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable organic/aqueous mixture to stop further degradation.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the parent peak (Compound 1 ) over time.

-

Data Analysis: Plot the natural logarithm of the peak area of Compound 1 versus time. The slope of this line will give the pseudo-first-order rate constant (k) for degradation. The half-life (t₁/₂) can be calculated as 0.693/k.

Caption: Experimental workflow for assessing pH stability.

Protocol: Thermal Stability Analysis via TGA/DSC

Objective: To determine the onset of thermal decomposition and identify thermal events.

Methodology:

-

Sample Preparation: Place a small, precise amount of Compound 1 (typically 2-10 mg) into a TGA pan (e.g., aluminum or ceramic).

-

Instrument Setup (TGA): Place the pan in the TGA instrument.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., Nitrogen or Air) at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).

-

Data Acquisition (TGA): Record the sample weight as a function of temperature. The onset of weight loss indicates decomposition.

-

Instrument Setup (DSC): Perform a parallel experiment using a DSC instrument to measure heat flow to or from the sample during the same heating program.

-

Data Analysis:

-

TGA Curve: Analyze the thermogram for the temperature at which significant weight loss begins.

-

DSC Curve: Analyze the thermogram for endothermic (melting) or exothermic (decomposition) peaks. Correlate these peaks with the weight loss events observed in the TGA.

-

Conclusion

This compound is a molecule whose reactivity is predictably and powerfully dictated by its unique hexafluorinated structure. The strong inductive effects create a highly electrophilic ester carbonyl and an exceptionally acidic α-methylene group. Consequently, researchers should anticipate that the compound will be highly susceptible to base-catalyzed hydrolysis and will serve as an excellent substrate for enolate-mediated C-C bond formation. Its stability is expected to be lowest in alkaline aqueous environments. The experimental protocols detailed in this guide provide a clear and robust pathway for validating these scientifically-grounded predictions, enabling the confident and effective use of this valuable chemical entity in research and development.

References

- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2010). Chinese Journal of Chemistry.

-

pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. (2024). Environmental Science & Technology. [Link]

-

Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. (2022). Nanomaterials. [Link]

- Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (2014). Journal of Thermal Analysis and Calorimetry.

-

PubChem Compound Summary for CID 2737240, Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate. National Center for Biotechnology Information. [Link]

-

Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. (2022). MDPI. [Link]

- Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. (1998). Nature.

-

Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (2016). Environmental Science: Processes & Impacts. [Link]

-

Hydrolysis of esters - Mechanisms. (2021). YouTube. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. cswab.org [cswab.org]

- 5. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters [mdpi.com]

A Senior Application Scientist's Technical Guide to Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate, a key fluorinated building block in modern synthetic chemistry. We will move beyond simple data listings to explore the practical considerations of sourcing, synthesis, and application, grounded in established scientific principles.

Introduction: The Significance of a Hexafluorinated Building Block

This compound, often referred to by its CAS Number 67026-64-6, is a valuable reagent characterized by the presence of two trifluoromethyl (CF₃) groups. The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to significant improvements in metabolic stability, binding affinity, and lipophilicity. This ester, in particular, serves as a versatile precursor for constructing complex molecules with a gem-bis(trifluoromethyl) motif, a structural element of increasing interest in medicinal chemistry and materials science.

Physicochemical Properties and Safety

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.

| Property | Value |

| CAS Number | 67026-64-6 |

| Molecular Formula | C₆H₅F₉O₂ |

| Molecular Weight | 280.09 g/mol |

| Appearance | Colorless Liquid |

| Purity | Typically ≥95% (Commercial Grade) |

Safety & Handling: Based on available Safety Data Sheets (SDS), this compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

Commercial Availability and Supplier Qualification

The procurement of high-quality starting materials is a critical, yet often overlooked, step in ensuring experimental reproducibility. This compound is readily available from several specialized chemical suppliers.

Table 1: Prominent Commercial Suppliers

| Supplier | Product Number | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | 651639 | 95% | A widely recognized supplier with extensive quality control documentation available. |

| Combi-Blocks | QA-7917 | >95.0% | Specializes in building blocks for combinatorial chemistry and drug discovery. |

| Apollo Scientific | PC50481 | Not specified | A UK-based supplier known for its extensive portfolio of fluoro-organics. |

| Fluorochem | 044697 | Not specified | Another key supplier in the fluorochemical space. |

Expert Insight: A Workflow for Supplier Selection

Choosing a supplier involves more than comparing prices. For critical applications, such as the synthesis of a lead compound in a drug discovery program, a rigorous qualification process is essential. The following workflow illustrates a best-practice approach.

Caption: A three-phase workflow for qualifying a chemical supplier.

Reference Synthesis Protocol: Michael Addition

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative production routes. A common and efficient method involves the Michael addition of hexafluoroisopropanol to ethyl propiolate.

Reaction Scheme: Hexafluoroisopropanol + Ethyl Propiolate → this compound

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Causality: A dry, inert atmosphere is crucial to prevent side reactions with moisture. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ionic intermediates.

-

-

Base Addition: Cool the solvent to 0 °C using an ice bath and slowly add sodium hydride (NaH) as a 60% dispersion in mineral oil.

-

Causality: NaH is a strong, non-nucleophilic base that will deprotonate the hexafluoroisopropanol to form the alkoxide nucleophile. The low temperature controls the initial exothermic reaction.

-

-

Nucleophile Formation: While maintaining the temperature at 0 °C, add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) dropwise via a syringe. Stir the mixture for 30 minutes.

-

Causality: The dropwise addition of HFIP to the NaH suspension ensures the controlled formation of the sodium hexafluoroisopropoxide. The 30-minute stir allows for complete deprotonation.

-

-

Michael Addition: Slowly add ethyl propiolate to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.

-

Causality: The highly nucleophilic alkoxide attacks the electron-deficient alkyne of the ethyl propiolate in a conjugate (Michael) addition. Allowing the reaction to proceed overnight ensures it goes to completion.

-

-

Workup & Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Causality: The NH₄Cl quench neutralizes any remaining base. Diethyl ether is a suitable solvent for extracting the nonpolar organic product from the polar aqueous phase.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield the final product as a colorless liquid.

-

Causality: The brine wash removes residual water, MgSO₄ is a drying agent, and vacuum distillation is an effective method for purifying liquids with relatively high boiling points by lowering the temperature at which they boil, preventing decomposition.

-

Applications in Drug Discovery

The true value of this compound lies in its utility as a synthetic intermediate. The ester moiety can be readily hydrolyzed, reduced, or converted into other functional groups, while the gem-bis(trifluoromethyl) group imparts unique properties to the target molecule.

For example, it can be used as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other bioactive compounds where metabolic stability is a key objective. The electron-withdrawing nature of the two CF₃ groups significantly alters the acidity of adjacent protons, enabling a range of further chemical transformations.

Conclusion

This compound is a commercially accessible and synthetically versatile building block. Its strategic use allows for the direct incorporation of the valuable gem-bis(trifluoromethyl) motif, a strategy of growing importance in the design of next-generation pharmaceuticals and advanced materials. A disciplined approach to supplier qualification and a solid understanding of its underlying synthesis chemistry are paramount for any researcher aiming to leverage this potent reagent in their work.

References

A Field Guide to Trifluoromethylated Building Blocks in Organic Synthesis

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and steric profile can dramatically enhance the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive molecules.[1][2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of trifluoromethylated building blocks and trifluoromethylation reagents. It moves beyond a simple catalog, offering insights into the causal mechanisms of reactivity, guiding principles for experimental design, and detailed, field-proven protocols for their application.

The Strategic Imperative for Trifluoromethylation

The trifluoromethyl group is far more than a fluorinated analog of a methyl group. Its powerful electron-withdrawing nature and high C-F bond strength (one of the strongest in organic chemistry) impart a suite of desirable properties to parent molecules.[2]

-

Enhanced Metabolic Stability: The strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450. This often increases a drug's half-life, allowing for less frequent dosing.[1][2]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier. This is critical for drugs targeting the central nervous system.[2][3]

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ moiety can drastically lower the pKa of nearby acidic protons or basic nitrogen atoms, which can be crucial for optimizing drug-receptor interactions.

-

Improved Binding Affinity: The unique steric and electronic profile of the CF₃ group can lead to stronger and more selective binding to target proteins or enzymes.[1][3]

These benefits are evidenced by the prevalence of trifluoromethylated structures in a wide range of pharmaceuticals, including well-known drugs such as Fluoxetine, Celecoxib, and Sitagliptin.[4][5]

A Chemist's Taxonomy: Navigating the Landscape of CF₃ Sources

The successful incorporation of a trifluoromethyl group hinges on selecting the appropriate reagent for the specific chemical transformation. These reagents can be broadly classified based on the formal charge of the transferred "CF₃" species: nucleophilic (CF₃⁻), electrophilic (CF₃⁺), and radical (CF₃•). A fourth, and equally important, category consists of pre-functionalized building blocks where the CF₃ group is incorporated as part of a larger synthon.

Nucleophilic Trifluoromethylating Reagents (Sources of "CF₃⁻")

These reagents are ideal for reacting with electrophilic centers, most notably carbonyls and imines.[6] The most prominent member of this class is the Ruppert-Prakash reagent (TMSCF₃) .[7][8]

-

Mechanism of Action: TMSCF₃ itself is not the active nucleophile. It requires activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a transient, highly reactive pentacoordinate silicon species, which then delivers the trifluoromethyl anion (CF₃⁻) to the electrophile.[7]

-

Scope and Application: Its primary use is the trifluoromethylation of aldehydes, ketones, and imines to produce trifluoromethylated alcohols and amines, respectively.[6][7] This reaction was a key step in the synthesis of the anti-HIV drug Efavirenz.[7]

Electrophilic Trifluoromethylating Reagents (Sources of "CF₃⁺")

Developed more recently, these reagents have revolutionized the trifluoromethylation of nucleophilic substrates like arenes, heteroarenes, enolates, and thiols. They typically feature a CF₃ group attached to a highly electronegative and good leaving group.

-

Key Reagents: The most widely used are hypervalent iodine compounds, known as Togni's reagents , and sulfonium salts, such as Umemoto's reagents .[9][10][11][12][13]

-

Mechanism of Action: While formally considered sources of "CF₃⁺", their reactivity is more complex.[9] Density functional theory (DFT) studies and experimental evidence suggest that many reactions proceed not through a free CF₃⁺ cation, but via single-electron transfer (SET) pathways, generating a trifluoromethyl radical (CF₃•) as the key intermediate.[10][14][15] This dual reactivity expands their scope beyond simple nucleophilic attack.[9]

-

Scope and Application: They are exceptionally versatile for the direct trifluoromethylation of a wide array of substrates, often under mild conditions.[10][13] Metal catalysts (e.g., copper, iron) are frequently used to promote these transformations.[9][16]

Radical Trifluoromethylation Reagents (Sources of "CF₃•")

The generation of the trifluoromethyl radical opens up powerful synthetic avenues, particularly for C-H functionalization and additions to unsaturated systems.[17]

-

Radical Precursors: A variety of reagents can serve as CF₃• sources under the right conditions. Common precursors include trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and even electrophilic reagents like Togni's and Umemoto's reagents under photoredox catalysis conditions.[5][18]

-

Generation Methods: The CF₃• radical is typically generated via:

-

Scope and Application: Radical trifluoromethylation is particularly effective for the late-stage functionalization of complex molecules and for modifying electron-rich aromatic and heterocyclic systems.[17][18] The rise of visible-light photoredox catalysis has dramatically expanded the scope and mildness of these reactions.[19][22][23][24]

Trifluoromethylated Building Blocks

This strategy involves using a molecule that already contains a CF₃ group as a starting material for constructing a more complex target.[4] This approach is particularly powerful for the synthesis of trifluoromethylated heterocyclic compounds, which are prevalent in pharmaceuticals.[4][25][26]

-

Advantages: This method offers high regiochemical control and avoids the challenges sometimes associated with direct trifluoromethylation of sensitive heterocyclic cores.

-

Common Building Blocks: A vast array of such building blocks is commercially available or readily synthesized. Examples include:

Key Synthetic Transformations: A Practical Overview

| Transformation Type | Substrate Class | Typical Reagent(s) | Catalyst/Initiator | Key Features & Considerations |

| Nucleophilic Addition | Aldehydes, Ketones, Imines | Ruppert-Prakash (TMSCF₃) | TBAF, CsF | Excellent for C=O and C=N bonds. Requires anhydrous conditions.[7] |

| Electrophilic C-H Trifluoromethylation | Arenes, Heteroarenes | Togni's, Umemoto's | Cu, Fe, Photoredox | Powerful for late-stage functionalization. Regioselectivity can be a challenge.[9][10] |

| Radical C-H Trifluoromethylation | Peptides, Complex Molecules | CF₃SO₂Na, Togni's | Photoredox, Oxidants | Operates under mild, biocompatible conditions.[18] |

| Copper-Catalyzed Cross-Coupling | Aryl Halides, Boronic Acids | CF₃CO₂Na, TESCF₃, CuCF₃ | Copper salts (e.g., CuI) | A robust method for aryl-CF₃ bond formation. Ligands can be crucial.[16][30][31][32][33] |

| Heterocycle Synthesis via Annulation | Various | CF₃-enones, CF₃-diazo compounds | Metal-catalyzed or thermal | Provides excellent regiocontrol for complex heterocyclic cores.[4][26] |

Experimental Protocols: From Theory to Practice

The following protocols are representative examples chosen to illustrate core techniques. Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent

This protocol is adapted from procedures used in the synthesis of pharmaceutical precursors.[7]

-

Objective: To synthesize 2-phenyl-1,1,1-trifluoropropan-2-ol from acetophenone.

-

Materials:

-

Acetophenone (1.20 g, 10.0 mmol)

-

Ruppert-Prakash Reagent (TMSCF₃) (2.13 g, 15.0 mmol, 1.5 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.5 mL, 0.5 mmol, 0.05 equiv)

-

Anhydrous Tetrahydrofuran (THF), 50 mL

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

-

-

-

Procedure:

-

To an oven-dried, round-bottom flask under a nitrogen atmosphere, add acetophenone (1.20 g, 10.0 mmol) and anhydrous THF (50 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the Ruppert-Prakash reagent (15.0 mmol) via syringe.

-

Add the TBAF solution (0.5 mL) dropwise over 5 minutes. A slight exotherm may be observed.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M HCl (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to yield the desired trifluoromethyl carbinol.

-

Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

This protocol is a representative example of a modern cross-coupling reaction for aryl-CF₃ bond formation, adapted from literature procedures.[16][31][32]

-

Objective: To synthesize 4-(trifluoromethyl)anisole from 4-iodoanisole.

-

Materials:

-

4-Iodoanisole (1.17 g, 5.0 mmol)

-

Potassium trifluoroacetate (KO₂CCF₃) (1.52 g, 10.0 mmol, 2.0 equiv)

-

Copper(I) iodide (CuI) (0.19 g, 1.0 mmol, 0.2 equiv)

-

1,10-Phenanthroline (0.36 g, 2.0 mmol, 0.4 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF), 25 mL

-

Toluene

-

-

Procedure:

-

To an oven-dried Schlenk tube, add 4-iodoanisole (5.0 mmol), potassium trifluoroacetate (10.0 mmol), CuI (1.0 mmol), and 1,10-phenanthroline (2.0 mmol).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous DMF (25 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 120-140 °C.

-

Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

After completion, cool the reaction to room temperature.

-

Pour the mixture into a separatory funnel containing water (50 mL) and extract with toluene (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or distillation to afford 4-(trifluoromethyl)anisole.

-

Conclusion and Future Outlook

The field of trifluoromethylation continues to evolve rapidly. While powerful and versatile methods now exist for nearly every class of substrate, challenges remain. Key areas of future development will likely focus on:

-

Catalytic Asymmetric Trifluoromethylation: Developing highly enantioselective methods remains a significant goal.[5]

-

Greener and More Economical Reagents: Moving away from expensive or environmentally problematic reagents towards cheaper, more sustainable sources of the CF₃ group, such as fluoroform or trifluoroacetic acid derivatives, is a major industrial driver.[4][16][34]

-

Biocompatible Reactions: Expanding the scope of radical methods for the direct and selective modification of proteins and other biomolecules in aqueous media holds immense promise for chemical biology and drug discovery.[18][21]

The continued innovation in trifluoromethylated building blocks and their associated synthetic methodologies ensures that the CF₃ group will remain a privileged motif in the design of next-generation pharmaceuticals and advanced materials.

References

- General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis.

- Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. Benchchem.

- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed.

- Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. ResearchGate.

- The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Tocris Bioscience.

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Protecting group free radical C–H trifluoromethylation of peptides. PMC - NIH.

- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET.

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).

- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications.

- Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry (RSC Publishing).

- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI.

- Trifluoromethylated heterocycles. PubMed - NIH.

- Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. PMC - NIH.

- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications - Taylor & Francis Online.

- Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar.

- (PDF) Principles and Applications of Photoredox Catalysis:Trifluoromethylation and Beyond. ResearchGate.

- Electrophilic Fluorination. Bryn Mawr College.

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH.

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. ResearchGate.

- 1.5 Radical Trifluoromethylation. ResearchGate.

- Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research - ACS Publications.

- Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. PMC - NIH.

- Progress in copper-catalyzed trifluoromethylation. PMC - NIH.

- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC - NIH.

- Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry.

- Visible light photoredox catalysis in trifluoromethylation reactions. ResearchGate.

- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. PMC - NIH.

- Trifluoromethylation. Wikipedia.

- Progress in copper-catalyzed trifluoromethylation. Beilstein Journals.

- Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry - ACS Publications.

- New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal.

- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.

- Trifluoromethyltrimethylsilane. Wikipedia.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 9. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. pubs.acs.org [pubs.acs.org]

- 12. brynmawr.edu [brynmawr.edu]

- 13. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]

- 24. researchgate.net [researchgate.net]

- 25. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

Safety data sheet and handling precautions for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

An In-depth Technical Guide to the Safe Handling of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 17327-34-3) is a halogenated ester utilized in specialized laboratory applications, including scientific research and development for the manufacture of complex chemical substances.[1] Its unique structure, featuring two trifluoromethyl groups, imparts specific reactivity and properties that are valuable in organic synthesis. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures required to work safely with this compound.

Chemical Identification and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment. These parameters influence its behavior under various laboratory conditions, from storage to reaction and disposal.

| Property | Value | Source |

| CAS Number | 17327-34-3 | [1][2] |

| Molecular Formula | C₇H₈F₆O₂ | [1][2] |

| Molecular Weight | 238.13 g/mol | [2] |

| Synonyms | Ethyl 4,4,4,4',4',4'-Hexafluoroisobutryate | [1] |

| Form | Substance | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The causality behind this classification stems from its flammability and its irritant properties, which are common for volatile, low-molecular-weight organic esters. The presence of multiple fluorine atoms can also influence its reactivity and toxicological profile.

GHS Pictograms:

Signal Word: Danger [1]

| Hazard Class | Hazard Statement | GHS Code | Source |

|---|---|---|---|

| Flammable Liquids | Highly flammable liquid and vapor | H225 | [1] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [1]|

These classifications mandate that all work with this compound be performed with appropriate engineering controls and personal protective equipment to mitigate the risks of fire, skin/eye contact, and inhalation.

Comprehensive Handling and Storage Protocols

The primary directive for handling this compound is the avoidance of all personal contact and the prevention of fire or explosion. [3]The following protocols are designed as a self-validating system to ensure user safety.

Prerequisite Risk Assessment and Workflow

Before handling, a thorough risk assessment is mandatory. This process evaluates the specific quantities being used, the nature of the experiment, and the available safety equipment to establish a safe operating procedure.

Caption: Chemical Risk Assessment and Handling Workflow.

Step-by-Step Safe Handling Protocol

This protocol is designed for handling the compound in a standard research laboratory setting.

-

Preparation :

-

Confirm that a safety shower and eyewash station are accessible and functional. [4] * Don all required PPE as detailed in Section 4.

-

Ensure the chemical fume hood is operational with a verified face velocity.

-

-

Dispensing and Use :

-

Perform all manipulations of the compound within the fume hood. [3] * Ground and bond the container and receiving equipment to prevent static discharge, a potential ignition source. [1][5] * Use non-sparking tools for all transfers and operations. [3][5] * Keep the container tightly closed when not in use to prevent the escape of flammable vapors. [1] * Avoid all ignition sources, including open flames, hot surfaces, and sparks. Smoking is strictly prohibited in the handling area. [1]3. Post-Handling :

-

Wash hands and any exposed skin thoroughly with soap and water after handling. [3][4] * Decontaminate all equipment and the work surface.

-

Segregate waste into a designated, properly labeled flammable waste container. [3]

-

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Location : Store in a cool, dry, well-ventilated area specifically designated for flammable liquids. [3][5]* Containers : Keep in the original, tightly sealed container to prevent vapor release and contamination. [1][3]* Incompatibilities : Store away from incompatible materials such as strong acids, strong bases, and strong reducing agents. [5][6]

Exposure Controls and Personal Protective Equipment (PPE)

Exposure controls are a hierarchy of measures designed to minimize worker contact with hazardous materials. Engineering controls are the most effective, followed by administrative controls and, finally, PPE.

-

Engineering Controls : The primary engineering control is the use of a well-ventilated laboratory, with all direct handling of the compound occurring inside a chemical fume hood. [3][4]Safety showers and eyewash stations must be readily available. [4]* Personal Protective Equipment (PPE) : PPE is the last line of defense and must be worn at all times when handling the compound.

-

Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166. [4][5] * Skin Protection : Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing, such as a flame-retardant lab coat, to prevent skin exposure. [4][5] * Respiratory Protection : If ventilation is inadequate or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors. [5]

-

Emergency Procedures